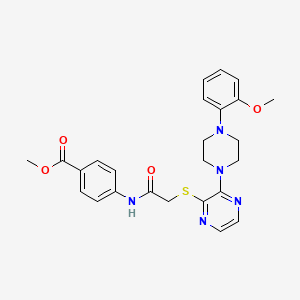

Methyl 4-(2-((3-(4-(2-methoxyphenyl)piperazin-1-yl)pyrazin-2-yl)thio)acetamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a compound with a similar structure, 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate, was synthesized and characterized using spectroscopic techniques . Theoretical calculations were performed using the DFT method and the B3LYP functional .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques such as XRD, FT-IR, FT-Ra, and NMR . The geometric parameters and spectroscopic data obtained from the DFT calculations were found to be in high agreement with the experimental results .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For instance, the alpha1-adrenergic affinity of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles, their 5 substituted derivatives, and structurally similar arylpiperazine based alpha1-adrenergic receptors antagonists have been analyzed .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been investigated . For instance, the HOMO–LUMO energy gap of 4-(3-methoxyphenyl)piperazin-1-ium 4-(3-methoxyphenyl)piperazine-1-carboxylate monohydrate was calculated at 5.19 eV, indicating low reactivity and a tendency to be stable .Applications De Recherche Scientifique

Synthesis and Biological Activity

Synthesis of Novel Compounds

The synthesis of novel heterocyclic compounds, such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, derived from specific core structures, has been a focus of research. These compounds are synthesized using key intermediates, like piperazine derivatives, showcasing their utility in creating a diverse range of chemical entities with potential biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activities

Some derivatives, incorporating piperazine and pyrazine moieties, have been synthesized and evaluated for their antimicrobial activities. For instance, novel 1,2,4-triazole derivatives have shown good to moderate activities against various microorganisms, demonstrating the importance of these structural units in developing potential antimicrobial agents (Bektaş et al., 2007).

Biofilm and MurB Inhibitors

Compounds with bis(pyrazole-benzofuran) hybrids possessing a piperazine linker have been synthesized, showing potent antibacterial efficacies and biofilm inhibition activities. These compounds highlight the significance of integrating piperazine units for targeting specific bacterial strains and enzymes (Mekky & Sanad, 2020).

Anticonvulsant Activity

The development of kojic acid derivatives with substituted piperazine moieties has been explored for their potential anticonvulsant properties. These studies underline the role of such derivatives in the search for new therapeutic agents against convulsions (Aytemir, Septioğlu, & Çalış, 2010).

Mécanisme D'action

Target of Action

The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment . They are also associated with numerous neurodegenerative and psychiatric conditions .

Mode of Action

The compound acts as a ligand for alpha1-adrenergic receptors . It has been found in vitro to inhibit the reuptake and induce the release of the monoamine neurotransmitters . This is a mechanism of action shared with drugs of abuse such as amphetamines .

Biochemical Pathways

The compound affects the biochemical pathways related to the function of alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of the smooth muscles in blood vessels, lower urinary tract, and prostate . They are targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Pharmacokinetics

The compound exhibits an acceptable pharmacokinetic profile . It undergoes absorption, distribution, metabolism, and excretion (ADME), which are critical for its bioavailability . It is known that many of the arylpiperazines with therapeutic potential suffer from extensive metabolism changes, usually mediated by the cytochrome P450 (CYP) enzyme’s activity .

Result of Action

The compound’s action results in the inhibition of acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This increases acetylcholine levels, which is important in the development of disease symptoms . The compound with the best AChE activity showed competitive inhibition .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-[[2-[3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl]sulfanylacetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27N5O4S/c1-33-21-6-4-3-5-20(21)29-13-15-30(16-14-29)23-24(27-12-11-26-23)35-17-22(31)28-19-9-7-18(8-10-19)25(32)34-2/h3-12H,13-17H2,1-2H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POKGJKOVKIVKPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)C3=NC=CN=C3SCC(=O)NC4=CC=C(C=C4)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,2-bis(4-methoxyphenyl)-3-(propylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2894524.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide](/img/structure/B2894526.png)

![9-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethyl]carbazole](/img/structure/B2894530.png)

![8-methoxy-4-(piperazin-1-yl)-5H-pyrimido[5,4-b]indole hydrochloride](/img/structure/B2894532.png)

![2-[1-(2,4-Dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone](/img/structure/B2894536.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2894537.png)